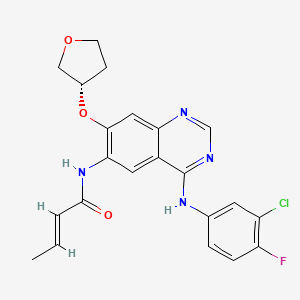

(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide (Afatinib Impurity)

Description

(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide is a process-related impurity of Afatinib (CAS 850140-72-6), a potent tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC) and other HER2/EGFR-driven malignancies . Structurally, this impurity shares the quinazoline core of Afatinib but differs in the substituents attached to the 6- and 7-positions of the quinazoline ring (Fig. 1). The (S)-tetrahydrofuran-3-yloxy group at the 7-position and the but-2-enamide side chain at the 6-position are critical to its identity as a synthetic intermediate or degradation product .

Key physicochemical properties include:

- Molecular Formula: C24H25ClFN5O3

- Molecular Weight: 485.94 g/mol

- Storage: Requires storage at -20°C in a dry, dark environment to maintain stability .

Safety data classify it as harmful if swallowed (GHS Category 4, H302), necessitating protective handling .

Properties

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClFN4O3/c1-2-3-21(29)28-19-9-15-18(10-20(19)31-14-6-7-30-11-14)25-12-26-22(15)27-13-4-5-17(24)16(23)8-13/h2-5,8-10,12,14H,6-7,11H2,1H3,(H,28,29)(H,25,26,27)/b3-2+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLBGKNPBBZSA-HSWBROFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide , commonly referred to as an impurity of Afatinib, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. Afatinib itself is a well-known irreversible inhibitor of the epidermal growth factor receptor (EGFR), used primarily in non-small cell lung cancer (NSCLC) therapy. This article explores the biological activity of this specific impurity, focusing on its mechanisms, efficacy, and relevance in cancer research.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinazoline core, which is a common scaffold in many anticancer agents. The presence of both chloro and fluorine substituents on the phenyl ring enhances its binding affinity to the EGFR. The tetrahydrofuran moiety contributes to its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClF N₅O |

| Molecular Weight | 434.81 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

Research indicates that (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide exhibits biological activity primarily through inhibition of EGFR signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

- EGFR Inhibition : The compound has shown significant inhibitory effects on EGFR, with studies reporting an IC50 value in the low nanomolar range for various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .

- Apoptosis Induction : Compounds related to quinazoline derivatives have been documented to induce apoptosis via mitochondrial pathways, leading to caspase activation and subsequent cell death .

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting further proliferation of cancer cells .

In Vitro Studies

In vitro studies have demonstrated that (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide effectively reduces viability in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.4 |

| MCF-7 | 0.5 |

| H1975 | 0.3 |

The compound exhibited a dose-dependent response, with significant reductions in cell viability at concentrations as low as 0.1 µM .

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide leads to substantial tumor regression compared to controls. Specific findings include:

- Tumor Volume Reduction : A significant decrease in tumor volume was noted after treatment with the compound over a period of two weeks.

- Survival Rates : Mice treated with the compound exhibited improved survival rates compared to untreated groups .

Clinical Relevance

Recent studies have highlighted the potential clinical applications of afatinib and its impurities in treating resistant forms of NSCLC. For instance, neoadjuvant treatments involving afatinib have demonstrated promising results in altering tumor microenvironments, enhancing immune responses, and increasing PD-L1 expression post-treatment .

Combination Therapies

Combining (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide with conventional chemotherapeutics has shown enhanced efficacy against resistant cancer types by downregulating ABCG2 expression, a protein associated with drug resistance .

Scientific Research Applications

Pharmacological Insights

Afatinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The presence of impurities like Afatinib impurity can affect the pharmacodynamics and pharmacokinetics of the drug. Research indicates that impurities can alter the efficacy and safety profile of the drug, necessitating thorough characterization and control during production .

Toxicological Studies

Toxicological assessments have shown that while Afatinib itself has a favorable safety profile, certain impurities may exhibit different biological activities. For instance, studies have indicated that some impurities could be weakly genotoxic under specific conditions, although they are generally considered non-genotoxic based on comprehensive evaluations .

Quality Control in Pharmaceutical Manufacturing

The identification and quantification of impurities like Afatinib impurity are critical in pharmaceutical manufacturing. Regulatory agencies, including the FDA, emphasize the need for rigorous impurity profiling to ensure drug safety and efficacy. The impurity levels must be controlled within specified limits to comply with International Conference on Harmonisation (ICH) guidelines .

Analytical Techniques

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to analyze and quantify Afatinib impurity during drug development. These techniques allow for detailed profiling of impurities, facilitating the optimization of synthesis processes to minimize undesirable compounds .

Synthesis Optimization

Research has focused on optimizing synthetic routes to reduce the formation of Afatinib impurity. For instance, a study highlighted a new synthetic method that improved purity levels significantly by controlling reaction conditions and utilizing specific solvents .

Stability Studies

Stability studies have revealed that Afatinib impurity can form under various storage conditions, impacting the overall stability of Afatinib formulations. Investigations into degradation pathways have provided insights into how environmental factors influence impurity formation, leading to enhanced storage protocols .

Regulatory Implications

The presence of impurities like Afatinib impurity raises important regulatory concerns regarding drug approval processes. Regulatory bodies require comprehensive data on impurities to assess their impact on drug quality and patient safety. The development of reference standards for such impurities is crucial for ensuring consistent quality in pharmaceutical products .

Chemical Reactions Analysis

Degradation Pathways and Stability

The impurity exhibits specific degradation patterns under alkaline and oxidative conditions, critical for understanding its stability in formulations.

Degradation Conditions :

-

Alkaline Hydrolysis : Treatment with NaOH (0.5N, 70°C, 2h) leads to hydroxylation at the quinazoline ring, forming 1-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-5-hydroxypyrrolidin-2-one (hydroxy impurity) .

-

Oxidative Degradation : Exposure to H₂O₂ (5%, 70°C, 2h) generates Afatinib-N-oxide (m/z 524.2), a sodiated adduct with molecular weight 501.4 .

Degradation Products :

Impurity Profiling and Analytical Data

LC-MS Analysis :

-

Acetamide Impurity : Protonated molecular ion at m/z 417.11, with daughter ions at m/z 346.06 and 304.05 .

-

Hydroxy Impurity : m/z 459.2 (protonated), corresponding to molecular weight 458.1 .

HPLC Retention Times :

| Impurity Name | RRT | HPLC Conditions |

|---|---|---|

| Acetamide Impurity | 0.93 | Column: C18, Mobile phase: 0.1% TFA in water/acetonitrile |

| Hydroxy Impurity | 0.56 | Column: C18, Mobile phase: 0.1% TFA in water/acetonitrile |

Structural Characterization

Molecular Formula : C₂₂H₂₀ClF₅N₅O₃ (molecular weight 442.9 g/mol) .

IUPAC Name : (S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide .

SMILES : O=C(NC1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1O[C@H]4COCC4)/C=C/CN(C)C .

Key Functional Groups :

-

A quinazoline core with a chloro-fluorophenylamino substituent.

-

A tetrahydrofuran-3-yl ether linkage at position 7.

Quality Control and Regulatory Implications

ICH Guidelines Compliance :

-

Impurities must be controlled below 0.2% for registration batches .

-

The acetamide impurity is a critical process impurity requiring stringent control in solvent selection (e.g., acetic acid ≤ 0.002% in N,N-dimethylacetamide) .

Analytical Validation :

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Activity :

- The (S)-tetrahydrofuran-3-yloxy group in the Afatinib impurity enhances solubility compared to methoxy or morpholine-containing analogues (e.g., Dacomitinib, Gefitinib Impurity B) .

- Steric hindrance from bulkier groups (e.g., morpholine in Gefitinib Impurity B) reduces binding affinity to EGFR/HER2 .

Table 2: Comparative Antitumor Activity

- Mechanistic Insights: Pyrotinib outperforms Afatinib against HER2 exon 20 insertions (e.g., A775_G776insYVMA) due to reduced steric clash with the kinase domain . The Afatinib impurity lacks the dimethylamino group critical for covalent EGFR binding, suggesting diminished therapeutic efficacy .

Table 3: Stability and Handling Requirements

Preparation Methods

Hydrolysis-Driven Impurity Formation Under Basic Conditions

The most widely reported method for generating Afatinib Impurity involves base-catalyzed hydrolysis of Afatinib free base or Afatinib dimaleate. A patent by CN110563711A details a robust protocol using potassium hydroxide (KOH) in ethanol-water mixtures. In this method, 15.00 g of Afatinib is stirred with 680 mL ethanol, 170 mL water, and 17.40 g KOH at 50°C for 24 hours. Post-reaction, ethanol is removed via reduced-pressure distillation, and the pH is adjusted to 7–8 using hydrochloric acid to precipitate the impurity. This method yields 13.22 g (93.3%) of Afatinib Impurity with 99.50% purity.

Alternative basic conditions using sodium hydroxide (NaOH) in isopropanol-water systems (e.g., 5.66 g Afatinib, 4.0 g NaOH, 120 mL isopropanol, 30 mL water, 70°C for 18 hours) similarly achieve high yields (91.2%). The reaction’s efficiency stems from the nucleophilic attack of hydroxide ions on the dimethylamino group of Afatinib, leading to cleavage of the but-2-enamide side chain (Figure 1).

Table 1: Comparative Analysis of Basic Hydrolysis Methods

| Condition | Solvent System | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| KOH/Ethanol-Water | 4:1 Ethanol:H₂O | 50°C | 24 h | 93.3% | 99.50% |

| NaOH/Isopropanol-H₂O | 4:1 IPA:H₂O | 70°C | 18 h | 91.2% | 99.45% |

Impurity Formation During Amidation Steps

Optimization strategies include:

-

Solvent purification : Pre-treatment of DMAc with molecular sieves reduces acetic acid content to <0.1%.

-

Reaction monitoring : HPLC tracking (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures impurity levels remain below 0.10%.

Degradation Pathways and Forced Degradation Studies

Oxidative Degradation

Exposure of Afatinib dimaleate to 5% hydrogen peroxide at 70°C for 2 hours generates Afatinib-N-oxide (3.17%) and trace amounts of Afatinib Impurity. LC-MS analysis confirms the impurity’s sodiated adduct ([M+Na]⁺) at m/z 524.2, correlating with a molecular weight of 501.4 g/mol.

Acidic and Basic Hydrolysis

Forced degradation in 1.0N HCl (70°C, 4 hours) and 0.5N NaOH (70°C, 2 hours) produces Afatinib Impurity as a major degradant (9.20% and 11.03%, respectively). The mechanism involves protonation of the dimethylamino group in acidic media or hydroxide-mediated cleavage in basic conditions, both leading to side-chain elimination.

Analytical Characterization and Structural Elucidation

Spectroscopic Identification

-

LC-MS : Afatinib Impurity exhibits a protonated molecular ion at m/z 459.2 ([M+H]⁺) and fragment ions at m/z 346.06 (quinazoline core) and 304.05 (chloro-fluoroaniline moiety).

-

NMR : ¹H-NMR (DMSO-d₆) signals include δ 9.77 (s, 1H, NH), 8.81 (s, 1H, quinazoline-H), and 2.15 (s, 3H, CH₃).

Table 2: Key Spectral Data for Afatinib Impurity

| Technique | Data |

|---|---|

| LC-MS | m/z 459.2 ([M+H]⁺), fragments at 346.06, 304.05 |

| ¹H-NMR | δ 9.77 (NH), 8.81 (quinazoline-H), 5.27 (tetrahydrofuran-H) |

| IR | Peaks at 2862 cm⁻¹ (C-H stretch), 1705 cm⁻¹ (amide C=O) |

Regulatory and Quality Control Considerations

Pharmaceutical guidelines mandate impurity levels ≤0.15% for Afatinib products. The SyncSci-developed HPLC method (column: Zorbax SB-C18, 250 × 4.6 mm; flow: 1.0 mL/min; detection: 254 nm) separates Afatinib Impurity at RRT 0.93 from other process-related impurities. Validation studies confirm linearity (R² >0.999) over 0.05–0.5% concentrations, enabling precise quantification .

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the molecular identity and purity of this impurity?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₄H₂₅ClFN₅O₃; MW 485.94) and isotopic patterns .

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve structural features (e.g., tetrahydrofuran-3-yl oxygen linkage, but-2-enamide geometry) .

- HPLC-PDA/UV : Quantify purity (≥98%) and detect co-eluting impurities under gradient conditions (e.g., C18 column, acetonitrile/water mobile phase) .

Q. How should this impurity be stored to ensure stability in laboratory settings?

- Methodological Answer :

- Store in sealed containers at -20°C in a dark, dry environment to prevent hydrolysis of the enamide group or oxidation of the tetrahydrofuran moiety .

- Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts (e.g., HCl, HF, NOx) .

Q. What synthetic routes are reported for this impurity, and how can yields be optimized?

- Methodological Answer :

- Multi-Step Synthesis : Involves coupling of 3-chloro-4-fluoroaniline with a quinazolin-6-yl intermediate, followed by oxy-tetrahydrofuran substitution and enamide formation (11 steps, 2–5% yield) .

- Optimization Strategies : Use Bayesian optimization or heuristic algorithms to refine reaction parameters (e.g., solvent polarity, catalyst loading, temperature) and improve yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the impurity to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., amide bond cleavage) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions and reconcile conflicting stability reports .

Q. What advanced chromatographic methods are suitable for separating stereoisomers or diastereomers of this impurity?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with ethanol/heptane mobile phases to resolve (S,E)- and (R,E)-isomers .

- Supercritical Fluid Chromatography (SFC) : Optimize CO₂/modifier ratios (e.g., methanol with 0.1% TFA) for high-resolution separation of geometric isomers .

Q. What in silico or in vitro approaches are recommended for preliminary toxicity assessment when in vivo data are absent?

- Methodological Answer :

- QSAR Models : Predict acute oral toxicity (e.g., LD₅₀) using platforms like OECD Toolbox or ProTox-II, leveraging structural alerts (e.g., chloro-fluoro groups) .

- CYP450 Inhibition Assays : Test metabolic interference using human liver microsomes and LC-MS/MS to quantify IC₅₀ values for major isoforms (e.g., CYP3A4) .

Q. How can mechanistic studies elucidate the impurity’s role in Afatinib’s pharmacokinetic variability?

- Methodological Answer :

- Plasma Protein Binding Assays : Use equilibrium dialysis to compare binding affinities of Afatinib and its impurity to human serum albumin (HSA) .

- Metabolite Identification : Incubate the impurity with hepatocytes and track Phase I/II metabolites via HRMS/MS to assess bioactivation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.